molecular formula C₂₄H₂₉N₃O₂ B1663336 Daporinad CAS No. 658084-64-1

Daporinad

Cat. No. B1663336
CAS RN: 658084-64-1
M. Wt: 391.5 g/mol
InChI Key: KPBNHDGDUADAGP-VAWYXSNFSA-N
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Description

Daporinad, also known as APO-866 and FK866, is a small molecule with potential antineoplastic and antiangiogenic activities . It is a highly specific inhibitor of nicotinamide phosphoribosyltransferase (NMPRTase), which inhibits the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3). This may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis .


Molecular Structure Analysis

Daporinad has a molecular formula of C24H29N3O2 . It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Chemical Reactions Analysis

In vitro and in vivo metabolite identification (Met ID) studies were conducted to understand the PK properties of Daporinad. The results showed that a total of 25 metabolites were identified as ten different types of metabolism .


Physical And Chemical Properties Analysis

Daporinad is a powder with a molecular weight of 391.51 . It is stable under various conditions: short-term (4 h), long-term (2 weeks), freeze/thaw (three cycles) .

Scientific Research Applications

Oncology Research

Daporinad has been extensively studied for its anti-cancer properties. It induces apoptosis in tumor cells by inhibiting NAMPT, which is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital molecule for energy metabolism and cell survival . This mechanism has shown promise in the treatment of various cancers, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia .

Metabolic Disorder Studies

The role of NAMPT in metabolic pathways makes Daporinad a significant compound in the study of metabolic disorders. By modulating the availability of NAD+, Daporinad can influence the metabolic state of cells, which is particularly relevant in conditions like obesity, diabetes, and fatty liver disease .

Inflammation and Immunology

Daporinad’s impact on NAD+ levels also affects the inflammatory response and immune cell function. NAMPT is involved in the regulation of inflammation, and its inhibition by Daporinad could modulate inflammatory processes, offering potential therapeutic avenues for autoimmune diseases .

Neurodegenerative Disease Research

NAMPT plays a role in the pathophysiology of neurodegenerative diseases by affecting neuronal survival and function. Daporinad’s ability to influence NAD+ biosynthesis could make it a valuable tool in understanding and potentially treating conditions like Alzheimer’s and Parkinson’s diseases .

Cardiovascular Studies

NAD+ is crucial for cardiovascular health, and Daporinad’s effect on NAMPT activity could have implications for cardiovascular diseases. Research in this area could explore how altering NAD+ synthesis affects heart muscle cells, vascular function, and atherosclerosis development .

Pharmacokinetics and Drug Metabolism

Daporinad is also used in pharmacokinetic studies to understand its metabolism and distribution within the body. Such research provides insights into the drug’s bioavailability, half-life, and potential interactions with other medications, which is essential for developing safe and effective dosing regimens .

Safety And Hazards

Daporinad is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daporinad

CAS RN

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658084-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPORINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.